molecular formula C13H13NO B13208731 3-Cyclopropyl-2-(3-methylphenyl)-3-oxopropanenitrile

3-Cyclopropyl-2-(3-methylphenyl)-3-oxopropanenitrile

Katalognummer: B13208731
Molekulargewicht: 199.25 g/mol
InChI-Schlüssel: QAGRMNYUWYDLFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropyl-2-(3-methylphenyl)-3-oxopropanenitrile is an organic compound characterized by a cyclopropyl group, a 3-methylphenyl group, and a nitrile group attached to a propanenitrile backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-(3-methylphenyl)-3-oxopropanenitrile typically involves the reaction of cyclopropyl ketones with substituted benzyl cyanides under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the benzyl cyanide, followed by nucleophilic addition to the cyclopropyl ketone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopropyl-2-(3-methylphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Derivatives with different functional groups replacing the nitrile group.

Wissenschaftliche Forschungsanwendungen

3-Cyclopropyl-2-(3-methylphenyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Cyclopropyl-2-(3-methylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structural features allow it to interact with enzymes and receptors, modulating their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Cyclopropyl 2-methylphenyl ketone
  • 1-Cyclopropyl-8-methyl-7-(5-methyl-6-(methylamino)pyridin-3-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Uniqueness

3-Cyclopropyl-2-(3-methylphenyl)-3-oxopropanenitrile is unique due to its combination of a cyclopropyl group, a 3-methylphenyl group, and a nitrile group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Eigenschaften

Molekularformel

C13H13NO

Molekulargewicht

199.25 g/mol

IUPAC-Name

3-cyclopropyl-2-(3-methylphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C13H13NO/c1-9-3-2-4-11(7-9)12(8-14)13(15)10-5-6-10/h2-4,7,10,12H,5-6H2,1H3

InChI-Schlüssel

QAGRMNYUWYDLFH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C(C#N)C(=O)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.